2,6-Dichloro-5-fluoronicotinyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

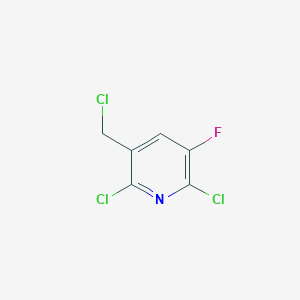

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl3FN |

|---|---|

Molecular Weight |

214.4 g/mol |

IUPAC Name |

2,6-dichloro-3-(chloromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H3Cl3FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2 |

InChI Key |

YLOJXVHUQSXVDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Cl)CCl |

Origin of Product |

United States |

Significance As a Synthetic Intermediate

2,6-Dichloro-5-fluoronicotinyl chloride is a crucial intermediate in the synthesis of various biologically active compounds. Its primary utility lies in its role as a precursor for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the acyl chloride group, combined with the specific substitution pattern of the pyridine (B92270) ring, allows for a range of chemical transformations.

This compound is of particular interest as a key intermediate in the synthesis of naphthyridine antibacterial agents. google.com Furthermore, its derivative, 2,6-Dichloro-5-fluoronicotinic acid, is utilized in the synthesis of TAK-659, a biochemical reagent used in life science research. medchemexpress.com The versatility of this compound and its derivatives extends to the creation of various other pharmaceutical intermediates. chemicalbook.comfluoropharm.com

Context Within Halogenated Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with a broad spectrum of biological activities and applications. chemistryjournal.net The introduction of halogen atoms into the nicotinic acid scaffold can significantly modify the compound's chemical reactivity and biological properties. Halogenated nicotinic acid derivatives are widely used in the development of pharmaceuticals and agrochemicals. mdpi.comagropages.com

The presence of chlorine and fluorine atoms in 2,6-Dichloro-5-fluoronicotinyl chloride is a prime example of how halogenation can create a highly useful synthetic building block. The electron-withdrawing nature of these halogens influences the reactivity of the pyridine (B92270) ring and the acyl chloride group, making it a versatile reagent for various coupling reactions. Research into halogenated nicotinic acid derivatives has led to the discovery of compounds with anti-inflammatory, analgesic, and other therapeutic properties. chemistryjournal.netnih.gov The study of these derivatives is an active area of research, with ongoing efforts to synthesize new compounds with enhanced efficacy and novel applications. acs.org

Overview of Research Trajectories for the Compound

Classical Synthetic Routes to this compound

Traditional approaches to synthesizing this compound often involve multiple, distinct chemical transformations.

A primary and straightforward method for preparing this compound is through the direct chlorination of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. This conversion is a standard procedure in organic chemistry where the hydroxyl group of the carboxylic acid is substituted with a chloride atom.

Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this purpose. The reaction typically involves heating the 2,6-dichloro-5-fluoronicotinic acid with an excess of thionyl chloride. For instance, a residual oil containing the acid can be treated with thionyl chloride at reflux for approximately 3 hours. google.com Following the reaction, the excess thionyl chloride is removed, often through distillation, and the final product is purified. This method has been shown to produce this compound in high yield and purity, with one process reporting a yield of 85% and a purity of 97.2% as determined by Vapor-Phase Chromatography (VPC). google.com

An alternative classical pathway begins with precursors such as 2,6-dihydroxy-5-fluoronicotinic acid esters, for example, methyl 2,6-dihydroxy-5-fluoronicotinate. google.comgoogle.com This route is more indirect and involves first converting the dihydroxy compound into the desired dichloro structure.

The initial key step is the simultaneous chlorination of the two hydroxyl groups on the pyridine (B92270) ring. This is typically accomplished by heating the ester with a strong chlorinating agent like phosphorus oxychloride (POCl₃). google.comgoogle.com This reaction transforms the pyridin-diol structure into the corresponding dichloro-pyridine. The resulting intermediate, an ester of 2,6-dichloro-5-fluoronicotinic acid, must then undergo further reactions, such as hydrolysis to the carboxylic acid followed by a separate chlorination step (as described in 2.1.1), to ultimately yield the target acid chloride. This multi-step nature makes the classical route from dihydroxy esters less efficient than more modern methods. google.com

Synthesis of Key Intermediates

Pathways to 2,6-Dichloro-5-fluoronicotinic Acid

2,6-Dichloro-5-fluoronicotinic acid is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several distinct routes, including the hydrolysis of its corresponding acyl chloride or a substituted cyanopyridine, as well as through the hydrolysis of an amide intermediate.

One straightforward method for the preparation of 2,6-dichloro-5-fluoronicotinic acid is the hydrolysis of 2,6-dichloro-5-fluoronicotinoyl chloride. This reaction is typically carried out under basic conditions.

In a representative procedure, a slurry of 2,6-dichloro-5-fluoronicotinoyl chloride in water is treated with an aqueous solution of sodium hydroxide. The reaction proceeds to completion, yielding a homogeneous solution. Subsequent acidification of the reaction mixture with hydrochloric acid to a pH of 1-2 leads to the precipitation of the desired product. The solid 2,6-dichloro-5-fluoronicotinic acid is then collected by filtration, washed with water, and dried. This method has been shown to produce the target compound in good yield and high purity. google.com

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Purity (HPLC) |

| 2,6-Dichloro-5-fluoronicotinoyl chloride | 50% aq. NaOH, 37% HCl | Water | pH adjusted to 10, then to 1-2 | 2,6-Dichloro-5-fluoronicotinic acid | 71% | 99.4% |

A more refined, two-stage hydrolysis process has been developed to improve the yield and purity of the final product. google.com In the first stage, 2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in concentrated sulfuric acid (90-99%) and heated to form the corresponding carboxamide. In the second stage, water is carefully added to adjust the sulfuric acid concentration, and the mixture is heated further to complete the hydrolysis to 2,6-dichloro-5-fluoronicotinic acid. google.com

| Starting Material | Reagents | Key Conditions | Product | Yield |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | Acetic acid, Water, Sulfuric acid | Reflux (116-117°C), 16 hours | 2,6-Dichloro-5-fluoronicotinic acid | 51.5% |

| 2,6-Dichloro-5-fluoro-3-cyanopyridine | 96% Sulfuric acid, Methylene chloride, Water | Stage 1: 78°C, 5 hours; Stage 2: 50°C -> 90°C, 7 hours | 2,6-Dichloro-5-fluoronicotinic acid | 87.0% |

An alternative synthetic strategy involves the initial conversion of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinamide, which is then subsequently hydrolyzed to the desired carboxylic acid. google.com This two-step process can offer advantages in terms of reaction control and product purity.

The first step involves heating 2,6-dichloro-3-cyano-5-fluoropyridine in concentrated sulfuric acid to yield the amide. chemicalbook.com After isolation, the 2,6-dichloro-5-fluoronicotinamide can be hydrolyzed to 2,6-dichloro-5-fluoronicotinic acid. google.com

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | Concentrated H₂SO₄ | - | 62°C | 1 hour | 2,6-Dichloro-5-fluoronicotinamide | 99.5% |

Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine

The precursor 2,6-dichloro-3-cyano-5-fluoropyridine is a key building block in these synthetic schemes. Its preparation is typically achieved through the chlorination of a dihydroxy precursor.

The synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. google.com This reaction is commonly carried out using a combination of phosphorus oxychloride and phosphorus pentachloride as the chlorinating agents. google.com The reaction mixture is refluxed for an extended period to ensure complete conversion. The use of these reagents can, however, lead to the formation of the 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct, which can affect the yield of the desired product. google.com

| Starting Material | Reagents | Key Conditions | Product |

| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Phosphorus oxychloride, Phosphorus pentachloride | Reflux, 20-24 hours | 2,6-Dichloro-3-cyano-5-fluoropyridine |

Addressing Byproduct Formation in Precursor Synthesis

To circumvent this issue, alternative synthetic routes have been developed. The process that begins with a 2,6-dihydroxy-5-fluoronicotinate ester and proceeds through a one-step conversion to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride and a lithium reagent is presented as an improved method. google.com This approach is noted for utilizing inexpensive starting materials, involving fewer steps, and providing higher yields compared to the cyanopyridine-based method, thereby avoiding the problematic trichlorinated byproduct. google.com

Table 3: Byproduct in Precursor Synthesis

| Precursor Synthesis Route | Desired Intermediate | Byproduct Formed | Impact | Reference |

|---|---|---|---|---|

| 2,6-dihydroxy-3-cyano-5-fluoropyridine → 2,6-dichloro-3-cyano-5-fluoropyridine | 2,6-dichloro-3-cyano-5-fluoropyridine | 2,4,6-trichloro-3-cyano-5-fluoropyridine | Lower yield, contamination of final product, requires additional purification | google.com |

Chemo-Enzymatic or Catalytic Approaches

While chemical synthesis methods for nicotinic acid and its derivatives are well-established, they can generate toxic byproducts and require harsh reaction conditions. nih.gov In recent years, there has been a shift towards more sustainable biocatalytic processes for the industrial production of nicotinic acid. nih.gov These enzymatic approaches often involve the use of microbial hydrolytic enzymes, such as nitrilases, to convert substrates like 3-cyanopyridine (B1664610) into nicotinic acid in a single step. nih.gov Research has focused on improving the catalytic efficiency and stability of these enzymes through various engineering techniques. nih.gov

However, based on the available search results, there is no specific information detailing the application of chemo-enzymatic or catalytic approaches for the synthesis of this compound or its direct precursors. The existing literature primarily focuses on traditional chemical synthesis methodologies for this specific halogenated compound. While the broader field of nicotinic acid synthesis has seen advances in biocatalysis, the extension of these methods to complex, halogenated derivatives like this compound is not documented in the provided sources. nih.govnih.gov

Nucleophilic Substitution Reactions Involving the Acid Chloride Moiety

The presence of a highly electrophilic carbonyl carbon, influenced by the electron-withdrawing effects of the adjacent chlorine atom and the dichlorofluoro-substituted pyridine ring, makes this compound a prime substrate for nucleophilic acyl substitution reactions. chemistrystudent.com This reactivity allows for its conversion into a diverse range of carbonyl derivatives. The general mechanism for these transformations is a two-step process: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. chemguide.co.ukchemistrysteps.com

The acid chloride functional group is readily attacked by various nucleophiles, leading to the synthesis of corresponding esters, amides, and other related carbonyl compounds. These reactions are fundamental in synthetic organic chemistry for creating more complex molecules from the reactive acid chloride precursor. chemistrystudent.comchemistrysteps.com

The reaction of this compound with alcohols provides a direct route to the corresponding esters. In a typical esterification, the alcohol acts as the nucleophile. For the synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, ethanol is used as the reagent. The reaction generally proceeds rapidly and may be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. chemistrysteps.com The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. chemistrysteps.com

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Base (optional) |

| This compound | Ethanol | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | Nucleophilic Acyl Substitution | Pyridine or Triethylamine |

Amides are readily synthesized by the reaction of this compound with primary or secondary amines. chemistrystudent.comlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.it The specific product mentioned, (2,6-dichloro-5-fluoronicotinoyl)(isoquinolin-2-ium-2-yl)amide, is an N-acylisoquinolinium ylide, a type of neutral, dipolar molecule. wikipedia.org

A plausible synthetic route to this specialized amide involves the acylation of 2-aminoisoquinoline. The exocyclic amino group of 2-aminoisoquinoline would act as the nucleophile, attacking the carbonyl carbon of the acid chloride. Subsequent deprotonation of the newly formed N-acylammonium intermediate, likely by a second equivalent of the amine or another base, would yield the stable zwitterionic ylide product. Nitrogen ylides, such as azomethine ylides, are established reactive intermediates in organic synthesis. wikipedia.org

Table 2: Plausible Synthesis of (2,6-Dichloro-5-fluoronicotinoyl)(isoquinolin-2-ium-2-yl)amide

| Reactant 1 | Proposed Reactant 2 | Proposed Product | Reaction Type |

| This compound | 2-Aminoisoquinoline | (2,6-Dichloro-5-fluoronicotinoyl)(isoquinolin-2-ium-2-yl)amide | Nucleophilic Acyl Substitution / Deprotonation |

The synthesis of (2,6-dichloro-5-fluoronicotinoyl)carbamic chloride represents a more complex derivatization. Carbamoyl chlorides are a class of organic compounds that can be prepared through various methods, most commonly involving phosgene or a phosgene equivalent. google.com A potential pathway to the target compound would begin with the synthesis of the corresponding primary amide, 2,6-dichloro-5-fluoronicotinamide. This amide could then be reacted with phosgene (COCl₂) or a safer equivalent like triphosgene. This process would convert the primary amide into the target carbamoyl chloride, which serves as a reactive intermediate for further synthetic transformations.

Formation of Esters, Amides, and Other Carbonyl Derivatives

Blaise Reaction and its Variants

While this compound itself is used in nucleophilic substitution, its nitrile precursor, 3-cyano-2,6-dichloro-5-fluoropyridine, is a key starting material for variants of the Blaise reaction, which are powerful carbon-carbon bond-forming methods.

A significant advancement in the synthesis of β-keto esters involves the Decarboxylative Blaise Reaction. Research has demonstrated an efficient, single-step synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate using this method. acs.orgresearchgate.net The reaction proceeds between 3-cyano-2,6-dichloro-5-fluoropyridine and potassium ethyl malonate, facilitated by the presence of zinc chloride. acs.orgresearchgate.net

This process is a notable variant of the traditional Blaise reaction, which typically involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-enamino ester or, after hydrolysis, a β-keto ester. The decarboxylative version circumvents the need for α-haloesters by using a malonate salt, which undergoes in-situ decarboxylation. This approach provides a direct and efficient route to valuable β-keto ester products. acs.orgresearchgate.net

Table 3: Decarboxylative Blaise Reaction

| Substrate | Reagent | Catalyst/Promoter | Product | Reaction Type |

| 3-Cyano-2,6-dichloro-5-fluoropyridine | Potassium ethyl malonate | Zinc chloride | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate | Decarboxylative Blaise Reaction |

Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are fundamental transformations in organic synthesis, allowing for the replacement of one halogen atom with another. frontiersin.orgnih.gov These reactions are particularly important for the synthesis of fluoroaromatic compounds, which often exhibit unique chemical and biological properties. nih.gov The two most prominent historical methods in the aliphatic series are the Finkelstein reaction (typically converting chlorides/bromides to iodides) and the Swarts reaction (converting chlorides/bromides to fluorides). frontiersin.orgnih.govyoutube.com

For aromatic systems like pyridine, direct nucleophilic substitution of chlorine with fluoride is challenging and often requires harsh conditions, such as high temperatures and the use of aprotic solvents with alkali metal fluorides like potassium fluoride. google.com Catalysts such as crown ethers or quaternary ammonium salts can sometimes facilitate these reactions under milder conditions. google.com

A more controlled and selective strategy for introducing fluorine into a pyridine ring, particularly when other halogens are present, is the Balz-Schiemann reaction. This method involves the conversion of an aromatic amine to a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. researchgate.net Research has described the successful fluorination of 2,6-disubstituted 3-aminopyridines using this reaction. For example, 2,6-dichloro-3-pyridinediazonium tetrafluoroborate can be heated to produce 2,6-dichloro-3-fluoropyridine in good yields. researchgate.net This strategy highlights a pathway for selective fluorination that is compatible with the chloro-substituents present in derivatives of this compound. researchgate.net Modern fluorination methods continue to be developed, including enzymatic alternatives and techniques for late-stage fluorination, which offer environmentally friendly and highly specific routes to organofluorine compounds. cas.cnrsc.orgnih.gov

Other Transformation Pathways

The Dieckmann condensation is an intramolecular Claisen condensation of a diester with a base to form a cyclic β-keto ester. wikipedia.org This reaction is a powerful tool for constructing five- and six-membered rings, which are common structural motifs in many biologically active molecules. wikipedia.orglibretexts.org The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate that then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to cyclization. libretexts.org

Derivatives of 2,6-dichloro-5-fluoronicotinic acid have been utilized as precursors in synthetic routes that feature a Dieckmann-type cyclization as a key step. researchgate.net For instance, this strategy has been employed in the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. The cyclization step is crucial for forming the core bicyclic structure of the naphthyridine system. researchgate.net

Table 2: Dieckmann Cyclization for Naphthyridine Synthesis

| Starting Material Type | Key Reaction | Product Core Structure |

|---|---|---|

| Diester derived from 2,6-dichloro-5-fluoronicotinic acid | Intramolecular Dieckmann-type cyclization | 1,8-Naphthyridine |

The chlorine atoms on the pyridine ring of this compound and its derivatives are susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups, particularly nitrogen-based nucleophiles like pyrrolidine and piperidine. These cyclic secondary amines are prevalent in many pharmaceutical compounds. researchgate.net

In the synthesis of 1,8-naphthyridine derivatives from 2,6-dichloro-5-fluoronicotinic acid, displacement reactions with pyrrolidine and piperidine are used to install these moieties at the C-7 position of the naphthyridine ring. researchgate.net The reaction typically proceeds by displacing a suitable leaving group (such as a chloro, sulfinyl, or sulfonyl group) that was originally derived from the C-6 chloro substituent of the starting nicotinic acid. These reactions lead to the formation of 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives, respectively. researchgate.net This pathway was notably used in an analogous route for the synthesis of Enoxacin, a potent antibacterial agent. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

| 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

| 2,6-Dichloro-3-fluoropyridine |

| 2,6-Dichloro-3-pyridinediazonium tetrafluoroborate |

| 2,6-Dichloro-5-fluoronicotinic acid |

| 2,6-Dichloro-5-fluoronicotinoyl chloride |

| 3-Cyano-2,6-dichloro-5-fluoropyridine |

| Enoxacin |

| Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate |

| Ethyl bromoacetate |

| Methanesulfonic acid |

| Piperidine |

| Potassium fluoride |

| Pyrrolidine |

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Greener Synthetic Protocols

The current industrial production of nicotinic acid and its derivatives often relies on methods that are energy-intensive and generate significant chemical waste. nih.gov For instance, traditional oxidation processes can produce by-products like nitrous oxide, a potent greenhouse gas. nih.gov A key challenge is the development of more environmentally benign synthetic routes to 2,6-dichloro-5-fluoronicotinyl chloride and its precursors.

Future research is directed towards adopting principles of green chemistry. This includes the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems. nih.govresearchgate.net Enzymatic and biocatalyst-mediated processes are emerging as promising alternatives to traditional chemical methods for producing nicotinic acid, offering high conversion rates under mild conditions and reducing energy consumption. nih.govfrontiersin.org For example, nitrilase-catalyzed hydrolysis of 3-cyanopyridine (B1664610) has been shown to produce nicotinic acid with high yields. frontiersin.org Exploring similar biocatalytic approaches for the synthesis of functionalized nicotinic acids like 2,6-dichloro-5-fluoronicotinic acid could significantly reduce the environmental footprint.

Another area of focus is the use of greener solvents. Conventional polar aprotic solvents like DMF and DMSO, which are common in nucleophilic aromatic substitution reactions for preparing nicotinic acid derivatives, have toxicity concerns. researchgate.net Research into biodegradable, bio-based solvents like Cyrene™ has shown promise for these reactions, offering a safer alternative while maintaining high reactivity and allowing for easier product purification. researchgate.net

| Strategy | Potential Benefit | Research Focus |

| Biocatalysis | Reduced energy consumption, milder reaction conditions, less waste. nih.govfrontiersin.org | Engineering enzymes (e.g., nitrilases) for the synthesis of halogenated nicotinic acids. frontiersin.org |

| Green Solvents | Lower toxicity, improved safety profile, easier workup. researchgate.net | Application of bio-based solvents like Cyrene™ in the synthesis of nicotinic acid esters and chlorides. researchgate.net |

| Alternative Reagents | Avoidance of harsh and corrosive chemicals. nih.gov | Utilizing milder and more selective chlorinating and fluorinating agents. |

Exploration of Novel Catalytic Transformations Involving the Compound

The pyridine (B92270) ring is a cornerstone of many functional molecules, and developing new methods to modify it is a central goal in organic chemistry. nih.govresearcher.life For a highly functionalized molecule like this compound, the exploration of novel catalytic transformations is a fertile ground for research. The presence of multiple halogen substituents offers distinct reactive sites for cross-coupling and functionalization reactions.

Transition metal catalysis has become an indispensable tool for C-H functionalization, allowing for the direct introduction of new bonds without pre-functionalization. nih.gov While much work has focused on the C2 position of pyridines, methods for selective functionalization at other positions, particularly in electron-poor pyridines, are highly sought after. nih.gov Future research will likely involve applying and developing new catalytic systems (using metals like palladium, rhodium, or iridium) to selectively replace the chlorine atoms or functionalize the C-H bond of the pyridine ring in this compound. nih.gov

Furthermore, catalyst-free methods for functionalizing the pyridine ring are gaining traction. researcher.liferesearchgate.net These approaches, which can include deoxygenative functionalization of pyridine-N-oxides or dearomatization-rearomatization strategies, offer milder reaction conditions and avoid the cost and potential toxicity of metal catalysts. researchgate.net Adapting such strategies for the late-stage functionalization of the 2,6-dichloro-5-fluoronicotinyl core could provide rapid access to diverse molecular architectures.

Design and Synthesis of New Bioactive Molecules Utilizing the Nicotinyl Chloride Core

The nicotinoyl moiety is a key structural feature in numerous biologically active compounds. this compound serves as a valuable building block for introducing this functionalized core into new molecular entities. Its precursor, 2,6-dichloro-5-fluoronicotinic acid, is utilized in the synthesis of TAK-659, a spleen tyrosine kinase (SYK) inhibitor. medchemexpress.com This highlights the potential of this scaffold in medicinal chemistry.

Future research will focus on using this compound to synthesize novel derivatives and libraries of compounds for biological screening. The acyl chloride group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. chemistrysteps.com This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). For example, it can be used to prepare nicotinamide (B372718) derivatives, which are important in various pharmaceutical applications. There is also interest in its use for creating compounds with potential antiviral and antimicrobial properties. googleapis.comgoogle.com

| Derivative Class | Synthetic Reaction | Potential Application |

| Amides | Reaction with primary or secondary amines. chemistrysteps.com | Pharmaceuticals, agrochemicals. |

| Esters | Reaction with alcohols. chemistrysteps.com | Drug formulation, bioactive molecules. |

| Thioesters | Reaction with thiols. chemistrysteps.com | Medicinal chemistry. |

| Ketones | Reaction with organometallic reagents (e.g., Gilman or Weinreb amide synthesis). wikipedia.org | Synthetic intermediates for complex molecules. |

Advanced Mechanistic Studies of its Reactive Pathways

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing existing synthetic protocols and designing new transformations. The reactivity of acyl chlorides is generally understood to proceed via a nucleophilic addition-elimination mechanism. libretexts.orgvaia.com In this two-step process, a nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl double bond and forming the substituted product. vaia.com

While this general mechanism is well-established, the specific influence of the dichlorofluoro-substituted pyridine ring on the reaction kinetics and pathways warrants further investigation. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen significantly increases the electrophilicity of the carbonyl carbon, making the compound highly reactive. libretexts.org

Advanced mechanistic studies could employ a combination of kinetic measurements, computational modeling, and spectroscopic techniques to elucidate the finer details of its reactions. nih.gov For instance, low-temperature NMR spectroscopy could be used to observe reaction intermediates. nih.gov Such studies could clarify the role of catalysts, such as pyridine or DMF, which are known to activate acyl chlorides by forming more reactive acylammonium salt intermediates. wikipedia.org Gaining detailed insight into these pathways will enable more precise control over reaction outcomes, selectivity, and the suppression of side reactions, which is a recognized synthetic challenge for this compound. scispace.com

Q & A

Basic Research: How can reaction conditions be optimized for synthesizing 2,6-dichloro-5-fluoronicotinyl chloride to ensure high yields and purity?

Methodological Answer:

To optimize synthesis, focus on temperature control (e.g., maintaining 0–5°C during halogenation steps to minimize side reactions) and stoichiometric ratios of fluorinating agents (e.g., using DAST or Selectfluor). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC (≥98% purity threshold) .

Advanced Research: What strategies address regioselective reactivity challenges in fluorinated pyridine derivatives like this compound?

Methodological Answer:

Regioselectivity is influenced by electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance. Use DFT calculations to predict reactive sites and validate with NMR (¹H/¹³C, ¹⁹F) to confirm substitution patterns. Experimental optimization may involve protecting group strategies (e.g., tert-butoxycarbonyl for selective chlorination) .

Basic Research: What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

Combine GC-MS for volatile impurities and HPLC-PDA for non-volatile byproducts. Calibrate instruments using certified reference standards (e.g., NIST-traceable compounds). For halogenated contaminants, ion chromatography paired with ICP-MS ensures detection limits <1 ppm .

Advanced Research: How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

Methodological Answer:

Conduct accelerated stability studies: expose samples to UV light (ICH Q1B guidelines), 40°C/75% RH, and analyze degradation products via LC-MS. Hydrolysis is a key degradation pathway; use Karl Fischer titration to monitor moisture uptake. Store in amber vials with desiccants (silica gel) at –20°C for long-term stability .

Advanced Research: What mechanistic insights explain the compound’s role in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The chlorine atoms act as leaving groups, while fluorine stabilizes the transition state via resonance. Use kinetic studies (variable-temperature NMR) and isotopic labeling (¹⁸O/²H) to track bond cleavage. Compare catalytic systems (Pd(PPh₃)₄ vs. XPhos) to optimize coupling efficiency .

Basic Research: How does this compound compare to structural analogs (e.g., 2,4-dichloro-6-fluorophenyl ether) in bioactivity studies?

Methodological Answer:

Perform SAR studies by synthesizing analogs and testing against target enzymes (e.g., bacterial gyrase for fluoroquinolone derivatives). Use molecular docking (AutoDock Vina) to compare binding affinities. Fluorine at position 5 enhances membrane permeability, while chlorine at position 6 increases electrophilicity .

Advanced Research: How can contradictory data on the compound’s chloride ion transport properties be resolved?

Methodological Answer:

Replicate experiments using standardized chloride diffusion protocols (ASTM C1556). Compare results with impedance spectroscopy (EIS) and X-ray crystallography to assess crystallinity effects. Contradictions may arise from varying hydration states or impurity profiles .

Basic Research: What environmental safety protocols are recommended for handling this compound?

Methodological Answer:

Use fume hoods with HEPA filters and wear nitrile gloves (tested against halogenated compounds). Neutralize waste with 10% sodium bicarbonate before disposal. Monitor airborne chloride levels via ion-selective electrodes and adhere to OSHA PELs (15 mg/m³ for chlorides) .

Advanced Research: What computational models predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Apply DFT (B3LYP/6-311+G(d,p)) to calculate activation energies for substitution pathways. Validate with kinetic isotope effects (KIE) and Hammett plots. Solvent effects (DMF vs. THF) can be modeled using COSMO-RS .

Basic Research: What challenges arise when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

Heat dissipation becomes critical; use jacketed reactors with precise temperature control. Purification scalability requires transitioning from column chromatography to continuous distillation. Monitor batch consistency via qNMR and ICP-OES for metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.